6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine
Overview
Description
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine (6-BBTFP) is a heterocyclic compound containing both a bromine and a trifluoromethyl group. It is a versatile building block for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. The synthesis of 6-BBTFP is relatively straightforward, and its properties make it an ideal candidate for a variety of applications.
Scientific Research Applications
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In drug discovery, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications. In materials science, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been used as a precursor for the synthesis of polymers and other materials.
Mechanism Of Action
The mechanism of action of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed that the bromine and trifluoromethyl groups interact with the pyridine ring to form a stable structure, which is essential for its biological activity. Additionally, the trifluoromethyl group is thought to increase the reactivity of the compound, which makes it an ideal candidate for a variety of applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine are not fully understood. However, it has been suggested that 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine may act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has been shown to interact with proteins, which could potentially lead to its use as a therapeutic agent.
Advantages And Limitations For Lab Experiments
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a variety of conditions, making it an ideal candidate for a variety of applications. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is relatively non-toxic and has low reactivity, making it safe to handle in the laboratory. However, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine is not soluble in water, which can limit its use in certain applications.
Future Directions
There are several potential future directions for 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine. It could be used as a building block for the synthesis of novel compounds with potential therapeutic applications, such as inhibitors of enzymes involved in the metabolism of drugs and other compounds. Additionally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used as a precursor for the synthesis of polymers and other materials. Finally, 6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of heterocyclic compounds.
properties
IUPAC Name |
6-bromo-3-(bromomethyl)-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-4-1-2-5(9)13-6(4)7(10,11)12/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIYUWMYGDFIQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-bromomethyl-2-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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